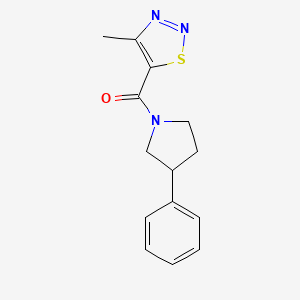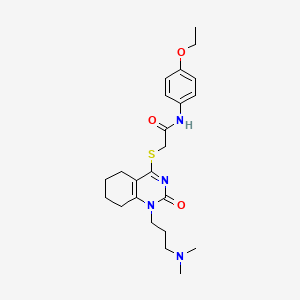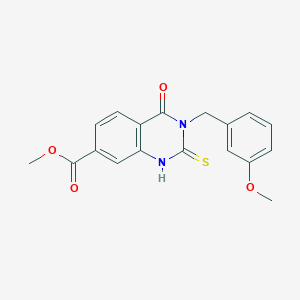
(3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure combining an isoxazole ring, a tetrazole ring, and a piperazine moiety, which contributes to its diverse chemical properties and biological activities.
作用機序
Target of Action
The primary target of the compound (3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
The compound this compound acts as an inhibitor of the nuclear translocation of the Androgen Receptor . This means that it prevents the AR from moving into the nucleus of the cell, where it would typically act as a transcription factor to regulate gene expression .
Biochemical Pathways
By inhibiting the nuclear translocation of the Androgen Receptor, the compound this compound affects the androgen signaling pathway . This pathway is crucial for the development and maintenance of male sexual characteristics and is involved in the progression of prostate cancer .
Result of Action
The inhibition of the Androgen Receptor’s nuclear translocation by this compound results in the downregulation of genes that are normally activated by the AR . This can lead to the suppression of prostate cancer cell growth .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Tetrazole Ring Formation: The tetrazole ring is often formed via a [2+3] cycloaddition reaction between an azide and a nitrile.
Piperazine Derivative Synthesis: The piperazine moiety is introduced through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the isoxazole, tetrazole, and piperazine derivatives using suitable coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its diverse reactivity makes it suitable for various applications, including the synthesis of polymers and specialty chemicals.
類似化合物との比較
Similar Compounds
- (3,5-dimethylisoxazol-4-yl)(4-((1-(o-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- (3,5-dimethylisoxazol-4-yl)(4-((1-(m-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- (3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Uniqueness
(3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-13-4-6-16(7-5-13)26-17(20-22-23-26)12-24-8-10-25(11-9-24)19(27)18-14(2)21-28-15(18)3/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQLONPFXRZTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(ON=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8'-((dimethylamino)methyl)-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2604698.png)
![1-(2-Methyl-1,3-thiazole-4-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2604700.png)


![2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B2604707.png)


![2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2604712.png)




